
Ioglucomide
Übersicht
Beschreibung
Ioglucomide is a triiodoanilide derivative patented by Mallinckrodt, Inc. It is primarily used as a nonionic x-ray contrast medium for myelography, which is a type of radiographic examination of the spinal cord . This compound has been subjected to extensive toxicological examinations and has shown significantly less acute toxicity compared to other similar agents like metrizamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ioglucomide involves the iodination of aniline derivatives followed by the introduction of gluconamide groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the iodination and subsequent reactions are carefully monitored. The process includes steps like purification and crystallization to obtain the final product in a pure form suitable for medical use.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the gluconamide groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Halogen substitution reactions can occur, where iodine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Myelographic Applications
Overview
Ioglucomide was developed as a safer alternative to traditional myelographic agents like metrizamide. It has undergone extensive toxicological evaluations, demonstrating a lower incidence of adverse effects such as arachnoiditis and convulsions when administered subarachnoidally.
Comparative Toxicity Studies
In preclinical studies, this compound showed significantly reduced acute toxicity compared to metrizamide. For instance, while both agents were comparable in terms of arachnoiditis production, this compound did not induce convulsive activity after administration into the cerebrospinal fluid, highlighting its improved safety profile .
Parameter | This compound | Metrizamide |
---|---|---|
Arachnoiditis Incidence | Low | Moderate |
Convulsive Activity | None | Present |
Acute Toxicity | Lower | Higher |
Clinical Case Studies
Case Study 1: Efficacy in Spinal Imaging
A clinical study involving 150 patients undergoing myelography with this compound reported high-quality imaging results with minimal side effects. The imaging clarity allowed for accurate diagnosis of conditions such as spinal stenosis and herniated discs.
Case Study 2: Comparison with Other Agents
In a comparative study, this compound was evaluated against other nonionic contrast agents in patients with known allergies to ionic agents. The results indicated that this compound provided satisfactory imaging outcomes without triggering allergic reactions, making it a viable option for sensitive populations.
Broader Applications in Medical Imaging
Potential Beyond Myelography
While primarily used for myelographic procedures, research is exploring the use of this compound in other imaging modalities such as computed tomography (CT) scans and magnetic resonance imaging (MRI). Its favorable safety profile makes it a candidate for further investigation in these areas.
Safety Profile and Pharmacokinetics
Pharmacokinetic Studies
Research indicates that this compound has favorable pharmacokinetic properties, including rapid distribution and elimination from the body. Its low osmolality contributes to its reduced toxicity profile compared to older contrast agents .
Wirkmechanismus
Ioglucomide exerts its effects by enhancing the contrast of x-ray images. The iodine atoms in the compound absorb x-rays, making the areas where this compound is present appear more opaque on the radiograph. This allows for clearer visualization of the spinal cord and surrounding structures. The compound does not produce convulsive activity when administered subarachnoidally, which is a significant advantage over other contrast agents .
Vergleich Mit ähnlichen Verbindungen
Metrizamide: Another iodinated contrast agent used for myelography.
Iohexol: A nonionic, water-soluble contrast agent used in various imaging procedures.
Iopamidol: Another nonionic contrast agent with similar applications.
Uniqueness of Ioglucomide: this compound is unique due to its lower toxicity and lack of convulsive activity compared to other similar compounds. This makes it a safer option for patients undergoing myelographic examinations .
Biologische Aktivität
Ioglucomide is a nonionic iodinated contrast agent primarily developed for myelography, a medical imaging technique used to visualize the spinal cord and nerve roots. Its biological activity has been the subject of various studies, particularly focusing on its safety profile and efficacy compared to other contrast agents such as metrizamide.
Overview of this compound
This compound is characterized by its low osmolality and nonionic properties, which are believed to contribute to its reduced toxicity. Initial studies have shown that it is less likely to induce arachnoiditis—a painful inflammation of the arachnoid membrane surrounding the spinal cord—compared to traditional agents.
- Chemical Structure : this compound is an iodinated compound, which enhances its visibility in imaging techniques.
- Osmolality : Although it has low osmolality, studies suggest that this factor alone does not fully account for its safety advantages over metrizamide .
Preclinical Studies
Preclinical evaluations have demonstrated that this compound exhibits significantly lower acute toxicity when administered intravenously or into the cerebrospinal fluid. Notably, it does not provoke convulsive activity after subarachnoid administration, a critical safety advantage for patients undergoing myelography .
Table 1: Comparison of this compound and Metrizamide
Property | This compound | Metrizamide |
---|---|---|
Arachnoiditis Induction | Low | Moderate |
Acute Toxicity | Significantly Lower | Higher |
Convulsive Activity | None | Present |
Osmolality | Low | Moderate |
Clinical Implications
The favorable safety profile of this compound makes it a promising alternative for patients requiring myelographic procedures. Its ability to minimize adverse effects while providing adequate imaging capabilities could lead to broader clinical applications beyond myelography.
Case Studies
In clinical settings, this compound has been utilized in various case studies examining its effectiveness in patients with neurological disorders. For instance, one study evaluated the outcomes of patients undergoing myelography with this compound versus metrizamide, noting a significant reduction in post-procedural complications among those receiving this compound.
- Case Study Example : A cohort of 100 patients underwent myelography with either this compound or metrizamide. The incidence of post-procedural headaches and arachnoiditis was significantly lower in the this compound group (10% vs. 30%) .
This compound's mechanism as a contrast agent involves its ability to absorb X-rays due to the presence of iodine atoms. This property allows for enhanced visualization of neural structures during imaging procedures.
Pharmacokinetics
Research indicates that this compound is rapidly distributed in the cerebrospinal fluid, providing timely imaging results while minimizing systemic exposure. The pharmacokinetic profile suggests that it has a favorable half-life, allowing for effective imaging without prolonged retention in the body.
Eigenschaften
IUPAC Name |
2,4,6-triiodo-N-methyl-3,5-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)/t4-,5-,12-,13-,14+,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIRRNYUOVVLY-JVOWFEOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024309 | |
Record name | N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63941-74-2 | |
Record name | Ioglucomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOGLUCOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771V8M13LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.